molecular formula C30H36O7 B12416274 Ainsliadimer C

Ainsliadimer C

Cat. No.: B12416274
M. Wt: 508.6 g/mol
InChI Key: VUPYYGHVIQHKML-SKZDOAFZSA-N
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Preparation Methods

Ainsliadimer C is typically isolated from the plant Ainsliaea macrocephala through extraction and purification processes. The synthetic routes for this compound involve complex organic synthesis techniques, including Diels-Alder reactions. These reactions are carried out under specific conditions to ensure the correct formation of the compound .

Chemical Reactions Analysis

Ainsliadimer C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Ainsliadimer C exerts its effects by modulating the activity of the NLRP3 inflammasome and activating Sirtuin 1. The compound inhibits the secretion of interleukin-1β from macrophages by preventing the activation of the NLRP3 inflammasome. Additionally, it activates NAD±dependent deacetylase Sirtuin 1, leading to reduced acetylation levels of NLRP3 .

Comparison with Similar Compounds

Ainsliadimer C is unique compared to other similar compounds due to its dual action on the NLRP3 inflammasome and Sirtuin 1. Similar compounds include:

This compound stands out due to its specific mechanism of action and potential therapeutic applications in metabolic disorders and inflammatory diseases.

Properties

Molecular Formula

C30H36O7

Molecular Weight

508.6 g/mol

IUPAC Name

(1'S,2'S,3S,3aS,5'S,6'S,6aR,9R,9'R,9aR,9bS,15'S)-9'-hydroxy-3,5',15'-trimethyl-6-methylidenespiro[3,3a,4,5,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-9,12'-3-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-ene]-2,4',8,14'-tetrone

InChI

InChI=1S/C30H36O7/c1-12-5-6-16-13(2)28(34)37-26(16)21-18(12)11-19(31)30(21)10-9-29(35)8-7-17-14(3)27(33)36-25(17)20-15(4)24(32)23(30)22(20)29/h13-18,20-21,25-26,35H,1,5-11H2,2-4H3/t13-,14-,15-,16-,17-,18-,20-,21-,25-,26-,29+,30+/m0/s1

InChI Key

VUPYYGHVIQHKML-SKZDOAFZSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C)[C@@H]3CC(=O)[C@@]4([C@@H]3[C@H]2OC1=O)CC[C@@]5(CC[C@H]6[C@@H](C(=O)O[C@@H]6[C@@H]7C5=C4C(=O)[C@H]7C)C)O

Canonical SMILES

CC1C2CCC(=C)C3CC(=O)C4(C3C2OC1=O)CCC5(CCC6C(C(=O)OC6C7C5=C4C(=O)C7C)C)O

Origin of Product

United States

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